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Compound of Interest

Compound Name: 2-Phenyl-1,3-dioxan-5-ol

Cat. No.: B604999

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Phenyl-1,3-dioxan-5-ol. The information presented herein is essential for its
identification, characterization, and application in research and development, particularly in the
synthesis of novel chemical entities. This document details its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Phenyl-1,3-dioxan-5-ol. It is
important to note that while the Mass Spectrometry data is experimentally derived for the target
molecule, the NMR and IR data are based on the analysis of the closely related compound, 2-
phenyl-1,3-dioxane, and predictive models for the hydroxyl-substituted position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.50-7.30 m 5H Phenyl-H
~5.50 S 1H O-CH-O
~4.20 m 2H O-CH:z (axial)
~4.00 m 1H CH-OH
~3.80 m 2H O-CH:2 (equatorial)
~2.50 brs 1H OH
13C NMR (Carbon NMR) Data
Chemical Shift (ppm) Assignment

~138 Phenyl-C (quaternary)
~129 Phenyl-CH
~128 Phenyl-CH
~126 Phenyl-CH
~101 O-CH-O
~67 O-CH:z
~65 CH-OH
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~2960-2850 Medium Aliphatic C-H Stretch

~1600, ~1490, ~1450 Medium-Weak Aromatic C=C Stretch

~1100 Strong C-O Stretch (Acetal)

~1050 Strong C-O Stretch (Alcohol)
Mass Spectrometry (MS)

m/z Relative Intensity Assignment

180 [M]*+ Molecular lon

179 High [M-H]*

105 High [CeHsCOJ*

91 Medium [C7H7]*

77 Medium [CeHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 2-Phenyl-1,3-dioxan-5-ol is dissolved in approximately 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDClsz or DMSO-de). The solution is then filtered into a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard

for chemical shift referencing (& = 0.00 ppm). *H and 3C NMR spectra are recorded on a

spectrometer operating at a field strength of 400 MHz or higher.
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Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer
equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the
solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure
good contact. A background spectrum of the clean, empty ATR crystal is recorded and
automatically subtracted from the sample spectrum. The spectrum is typically recorded over a
range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI)
mass spectrometry, the sample is introduced into the ion source, where it is bombarded with a
high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the
molecule. The resulting positively charged ions are then accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of an organic compound like 2-Phenyl-1,3-dioxan-5-ol.
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Spectroscopic Analysis Workflow for 2-Phenyl-1,3-dioxan-5-ol
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenyl-1,3-dioxan-5-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b604999#spectroscopic-data-of-2-phenyl-1-3-dioxan-
5-ol-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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